3,4-Difluorophenylacetyl chloride

Vue d'ensemble

Description

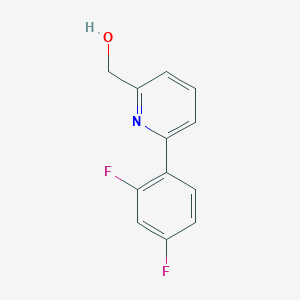

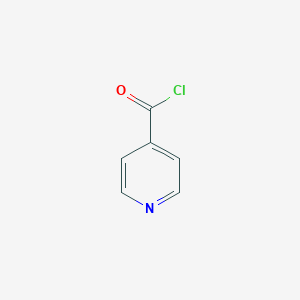

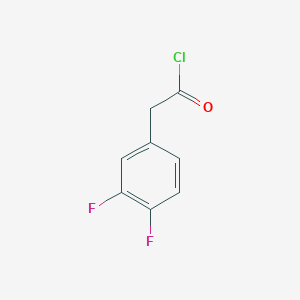

3,4-Difluorophenylacetyl chloride is a chemical compound with the molecular formula C8H5ClF2O . It is a solid substance and its molecular weight is 190.57 g/mol .

Molecular Structure Analysis

The molecular structure of 3,4-Difluorophenylacetyl chloride consists of a phenyl ring substituted with two fluorine atoms at the 3rd and 4th positions and an acetyl chloride group . The InChI code for this compound is1S/C8H5ClF2O/c9-8(12)4-5-1-2-6(10)7(11)3-5/h1-3H,4H2 . Physical And Chemical Properties Analysis

3,4-Difluorophenylacetyl chloride is a solid substance . It has a molecular weight of 190.57 g/mol . The compound has a complexity of 174 and a topological polar surface area of 17.1 Ų . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 .Applications De Recherche Scientifique

Neutral Anion Receptors

- Application : 3,4-Difluorophenylacetyl chloride derivatives have been used to create neutral anion receptors with enhanced affinity for anions like fluoride, chloride, and dihydrogen phosphate. This increased affinity is particularly notable for chloride and dihydrogen phosphate anions (Anzenbacher et al., 2000).

Palladium-Catalyzed Trifluoromethylation

- Application : The palladium-catalyzed trifluoromethylation of aryl chlorides, where 3,4-Difluorophenylacetyl chloride derivatives may be involved, allows for the addition of trifluoromethyl groups to a wide range of substrates. This is significant in the synthesis of pharmaceuticals and agrochemicals (Cho et al., 2010).

Synthesis of Peptides and Amino Acid Derivatives

- Application : 3,4-Difluorophenylacetyl chloride derivatives are utilized in the synthesis of peptides and amino acid derivatives. This highlights its role in facilitating chemical reactions crucial for producing these biological molecules (Barlos et al., 1988).

Defluorinative Diarylhydroxylation

- Application : In the defluorinative diarylhydroxylation transformation, derivatives of 3,4-Difluorophenylacetyl chloride are used for efficient diarylation, converting CF3 groups into diarylhydroxymethyl groups (Okamoto et al., 2010).

Fluorine in Liquid Crystal Technology

- Application : The orientation of fluorine atoms, as in the case of difluorophenyl derivatives, significantly impacts the optical properties of liquid crystals. This has implications for materials science and display technology (Zaki et al., 2018).

Synthesis of Organophosphorus Compounds

- Application : The compound is used in the synthesis of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, showing its utility in the creation of complex organic molecules (Yuan et al., 1991).

Gas Transport in Membranes

- Application : Modified poly(vinyl chloride) membranes with moieties derived from fluorinated compounds, including 3,4-difluorophenyl derivatives, demonstrate altered gas permeability and diffusion coefficients. This is important in gas separation technologies (Bierbrauer et al., 2010).

Local Anesthetic Activity

- Application : Derivatives of 3,4-Difluoroaniline, related to 3,4-Difluorophenylacetyl chloride, have been studied for their local anesthetic properties. This indicates potential pharmaceutical applications (Gataullin et al., 1999).

Safety And Hazards

The safety information available indicates that 3,4-Difluorophenylacetyl chloride is a dangerous compound. It has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P271, and P280, which advise against breathing dust/fumes/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection, respectively .

Propriétés

IUPAC Name |

2-(3,4-difluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-8(12)4-5-1-2-6(10)7(11)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXZDVXZDDNPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562255 | |

| Record name | (3,4-Difluorophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluorophenylacetyl chloride | |

CAS RN |

121639-61-0 | |

| Record name | (3,4-Difluorophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)

![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)